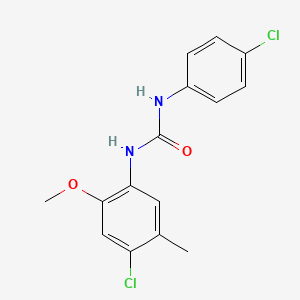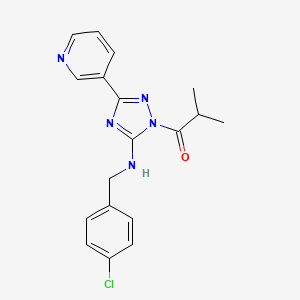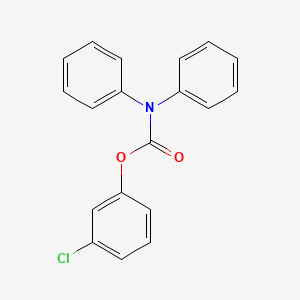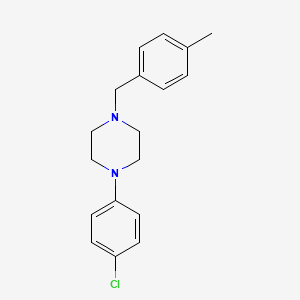![molecular formula C21H29N3O3S B5623630 3-{(3R*,4S*)-1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5623630.png)
3-{(3R*,4S*)-1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-{(3R*,4S*)-1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol" is part of a broad class of chemicals known for their potential in various scientific and medicinal applications. This detailed analysis excludes drug use, dosage, and side effects, focusing solely on the chemical's synthesis, structure, reactions, and properties.
Synthesis Analysis
The synthesis of similar benzothiazole and morpholine derivatives has been explored in various studies, demonstrating methods for achieving selective inhibition and potent bioactivity through specific structural modifications. For instance, sequential modification led to potent and selective inhibitors with significant bioactivity in pain models, highlighting the importance of structural features in achieving desired biological effects (O'Neill et al., 2011).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including the positioning and conformation of morpholine rings, plays a crucial role in their chemical behavior and interaction potential. Studies on crystal structure and spectral analysis provide insights into the conformation, hydrogen bonding, and interaction patterns, crucial for understanding the compound's chemical and biological activities (Franklin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds reveal their potential for diverse biological activities and synthetic applications. Research on novel derivatives showcases the broad range of reactions they can undergo, leading to compounds with potent acetylcholinesterase inhibition, among other activities. These reactions underline the compound's versatility and potential for further chemical modification and application (Nagel et al., 1995).
Physical Properties Analysis
The physical properties of benzothiazole and morpholine derivatives, such as solubility, phase behavior, and molecular organization, significantly affect their application potential. Spectroscopic studies on similar compounds in various solvents highlight the impact of molecular aggregation and solvent effects, which are crucial for designing compounds with desirable physical and biological properties (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards various functional groups and the ability to undergo specific reactions, determine the compound's utility in chemical syntheses and potential as bioactive agents. Studies focusing on the synthesis and activity of related compounds emphasize the role of structural features in dictating their chemical behavior and interaction with biological targets (Zhou et al., 2013).
properties
IUPAC Name |
[(3R,4S)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-(2-methyl-1,3-benzothiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-15-22-18-13-16(4-5-20(18)28-15)21(26)24-7-6-19(17(14-24)3-2-10-25)23-8-11-27-12-9-23/h4-5,13,17,19,25H,2-3,6-12,14H2,1H3/t17-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEPJDGNVSYMHG-MJGOQNOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(=O)N3CCC(C(C3)CCCO)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(=O)N3CC[C@@H]([C@@H](C3)CCCO)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(3R*,4S*)-1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine](/img/structure/B5623571.png)

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5623591.png)
![2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-4,6-dimethylpyrimidine](/img/structure/B5623593.png)

![2,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5623599.png)


![2-[4-(1-piperidinylcarbonyl)-1-propyl-1H-1,2,3-triazol-5-yl]phenol](/img/structure/B5623609.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5623612.png)
![tert-butyl [(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]acetate](/img/structure/B5623623.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623629.png)
![8-fluoro-2-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)methyl]quinolin-4-ol](/img/structure/B5623638.png)